molecular formula C6H6O5S B1525002 5-Methanesulfonylfuran-2-carboxylic acid CAS No. 23423-91-8

5-Methanesulfonylfuran-2-carboxylic acid

Cat. No.: B1525002
CAS No.: 23423-91-8
M. Wt: 190.18 g/mol
InChI Key: ZREDSSGHFVMCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methanesulfonylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O5S and its molecular weight is 190.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Methanesulfonylfuran-2-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial laccase from Bacillus pumilus and fungal alcohol oxidase from Colletotrichum gloeosporioides . These interactions are crucial for the oxidation processes that convert 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. The nature of these interactions involves the oxidation of hydroxymethyl groups to carboxylic acid groups, which is essential for the synthesis of value-added chemicals.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have high gastrointestinal absorption and is not a substrate for P-glycoprotein . This suggests that it can effectively enter cells and exert its effects. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This inhibition can lead to changes in the metabolism of other compounds and affect various biochemical pathways. Additionally, its binding to specific proteins and enzymes can modulate their activity, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound has been shown to be stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term studies in vitro and in vivo have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects . These effects include potential toxicity to liver and kidney tissues, as well as disruptions in normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in overall metabolic activity. These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to have high gastrointestinal absorption, indicating efficient transport across cell membranes . Additionally, its distribution within tissues can affect its localization and accumulation, which in turn influences its activity and effectiveness. Understanding these transport and distribution mechanisms is important for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. Post-translational modifications and targeting signals play a role in its localization . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and enzyme activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

5-methylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREDSSGHFVMCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-methanesulfonyl-furan-2-carboxylic acid methyl ester (2.94 g, 14.4 mmol) in EtOH (100 mL) was added a 2 N aqueous solution of sodium hydroxide (40 mL, 80 mmol). The mixture was warmed at 80° C. for 4 hours and then concentrated in vacuo to remove ethanol. The mixture was then acidified with 1 N aqueous HCl and extracted with ethyl acetate (4×30 mL). The combined organic layers were washed with brine (2×100 mL), dried over sodium sulfate, filtered and concentrated to afford 5-methanesulfonyl-furan-2-carboxylic acid.
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40 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.